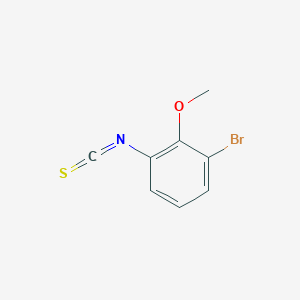
3-Bromo-2-methoxyphenyl Isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-methoxyphenyl Isothiocyanate is an organic compound with the molecular formula C8H6BrNOS It is a derivative of isothiocyanate, characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methoxyphenyl Isothiocyanate typically involves the reaction of 3-bromo-2-methoxyaniline with thiophosgene or other isothiocyanate-forming reagents. One common method includes the reaction of the amine with carbon disulfide and a base, followed by the addition of a chlorinating agent such as tosyl chloride . This reaction proceeds under mild conditions and yields the desired isothiocyanate.
Industrial Production Methods
Industrial production of isothiocyanates, including this compound, often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methoxyphenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary or secondary amines under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.
Major Products
Thioureas: Formed from nucleophilic substitution reactions.
Coupled Products: Formed from Suzuki-Miyaura coupling reactions, leading to various biaryl compounds.
Scientific Research Applications
3-Bromo-2-methoxyphenyl Isothiocyanate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-2-methoxyphenyl Isothiocyanate involves its reactivity with nucleophiles, leading to the formation of thioureas and other derivatives. The isothiocyanate group is highly electrophilic, making it reactive towards nucleophilic attack. This reactivity is exploited in various synthetic and biological applications .
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenyl Isothiocyanate: Lacks the bromine atom, making it less reactive in certain coupling reactions.
2-Bromo-3-methoxyphenyl Isothiocyanate: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Uniqueness
3-Bromo-2-methoxyphenyl Isothiocyanate is unique due to the presence of both bromine and methoxy groups, which enhance its reactivity and versatility in synthetic applications. The bromine atom allows for further functionalization through coupling reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H6BrNOS |
|---|---|
Molecular Weight |
244.11 g/mol |
IUPAC Name |
1-bromo-3-isothiocyanato-2-methoxybenzene |
InChI |
InChI=1S/C8H6BrNOS/c1-11-8-6(9)3-2-4-7(8)10-5-12/h2-4H,1H3 |
InChI Key |
DFWNJUDBJJQMPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1Br)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


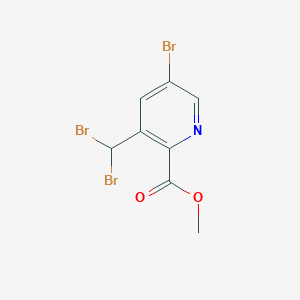


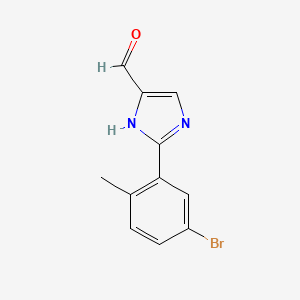
![[5-(2-Ethoxyphenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13680948.png)
![4-Chloro-5-(trifluoromethyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole](/img/structure/B13680950.png)
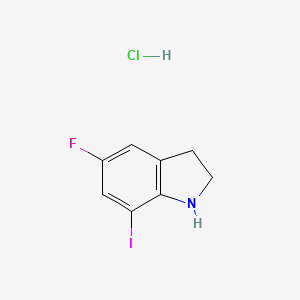
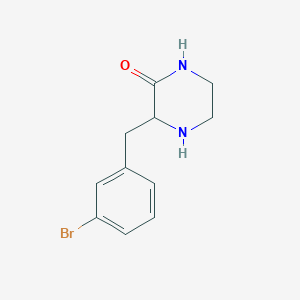
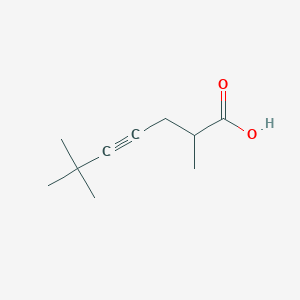
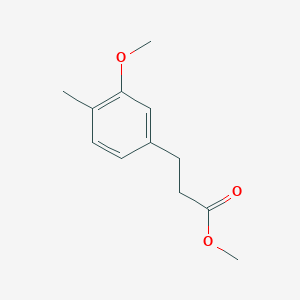
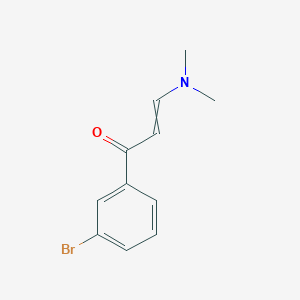
![2-(2-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13680993.png)
![7-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13680998.png)
![3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid Pinacol Ester](/img/structure/B13681000.png)
